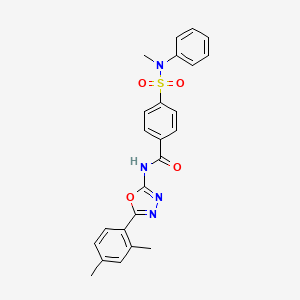
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly referred to as CCT251545, is a small molecule inhibitor that has been the subject of extensive scientific research in recent years. This compound has shown promising results in the field of cancer research, specifically in the treatment of various types of tumors.
Wirkmechanismus
CCT251545 works by inhibiting the activity of the protein WEE1, which is involved in the regulation of the cell cycle. By inhibiting WEE1, CCT251545 prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism of action makes CCT251545 an attractive target for cancer therapy, as it specifically targets cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
CCT251545 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of WEE1, it has been found to induce DNA damage, activate the DNA damage response pathway, and inhibit the activity of the protein CDK1. These effects contribute to the compound's ability to inhibit tumor growth and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CCT251545 is its specificity for cancer cells. This makes it an attractive target for cancer therapy, as it minimizes the risk of side effects associated with traditional chemotherapy. However, CCT251545 has some limitations when it comes to lab experiments. For example, it has a short half-life, which can make it difficult to study its effects over time. In addition, it can be difficult to administer the compound in vivo, as it is poorly soluble in water.
Zukünftige Richtungen
There are several future directions for research on CCT251545. One area of focus is the development of more effective methods for administering the compound in vivo. This could involve the use of nanoparticles or other delivery systems to improve solubility and increase bioavailability. Another area of focus is the identification of biomarkers that can be used to predict response to CCT251545. This could help to identify patients who are most likely to benefit from treatment with the compound. Finally, there is a need for further research on the long-term effects of CCT251545, particularly with regard to its potential for inducing DNA damage and contributing to the development of secondary cancers.
Synthesemethoden
CCT251545 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-chloroaniline with sodium azide to form 2-azidoaniline. This is followed by the reaction of 2-azidoaniline with ethyl 2-bromoacetate to form ethyl 2-(2-azidoanilino)acetate. The final step involves the reaction of ethyl 2-(2-azidoanilino)acetate with propargyl bromide to form CCT251545.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various types of tumors, including breast cancer, lung cancer, and melanoma. In addition, it has been found to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-8-11(12(19)15-7-6-14)16-17-18(8)10-5-3-2-4-9(10)13/h2-5H,7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKDNJFIOAMSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

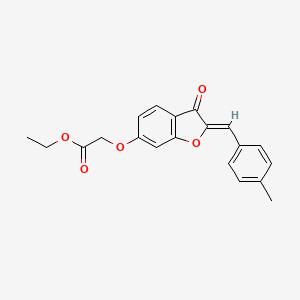
![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)
![1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2939852.png)
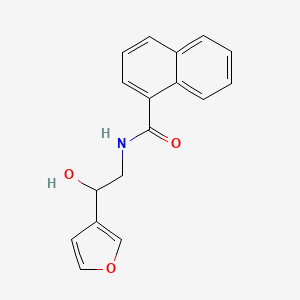

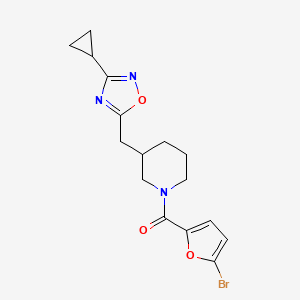
![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

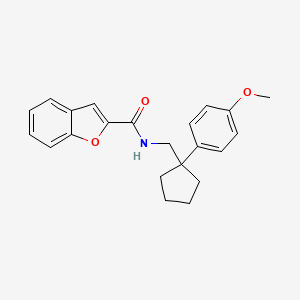
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)
